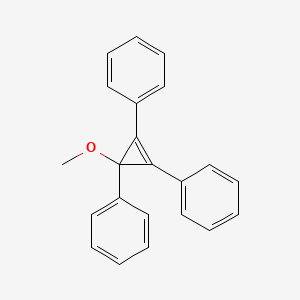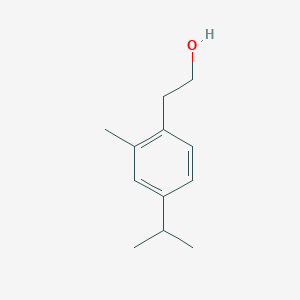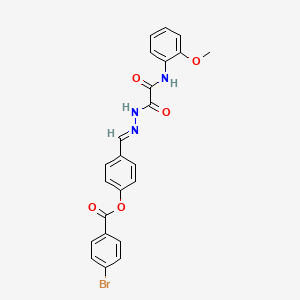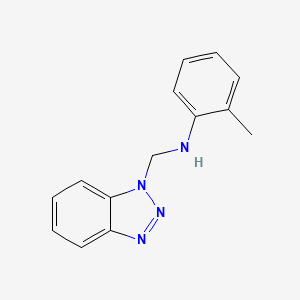
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Clorobencilideno)hidrazino)-N-(3,4-diclorofenil)-2-oxoacetamida es un compuesto orgánico complejo caracterizado por la presencia de grupos bencilideno clorados y diclorofenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-(2-Clorobencilideno)hidrazino)-N-(3,4-diclorofenil)-2-oxoacetamida típicamente implica la condensación de 2-clorobenzaldehído con hidrato de hidracina para formar el intermedio 2-(2-clorobencilideno)hidracina. Este intermedio luego se hace reaccionar con N-(3,4-diclorofenil)-2-oxoacetamida en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear pasos de purificación como recristalización o cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-(2-Clorobencilideno)hidrazino)-N-(3,4-diclorofenil)-2-oxoacetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los anillos aromáticos clorados pueden sufrir reacciones de sustitución nucleofílica con reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Metóxido de sodio en metanol.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-(2-(2-Clorobencilideno)hidrazino)-N-(3,4-diclorofenil)-2-oxoacetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano o antifúngico.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(2-(2-Clorobencilideno)hidrazino)-N-(3,4-diclorofenil)-2-oxoacetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o interferir con las vías celulares, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede unirse e inhibir la actividad de las enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2-Clorobencilideno)hidracina
- N-(3,4-Diclorofenil)-2-oxoacetamida
- 2-Clorobenzaldehído
Unicidad
2-(2-(2-Clorobencilideno)hidrazino)-N-(3,4-diclorofenil)-2-oxoacetamida es único debido a la combinación de sus grupos bencilideno clorados y diclorofenilo, que confieren propiedades químicas y biológicas específicas. En comparación con compuestos similares, puede exhibir una mayor estabilidad, reactividad o actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
357267-11-9 |
|---|---|
Fórmula molecular |
C15H10Cl3N3O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl3N3O2/c16-11-4-2-1-3-9(11)8-19-21-15(23)14(22)20-10-5-6-12(17)13(18)7-10/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
Clave InChI |
WKVKXWAQMKFHQO-UFWORHAWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)


![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)
![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)

![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
